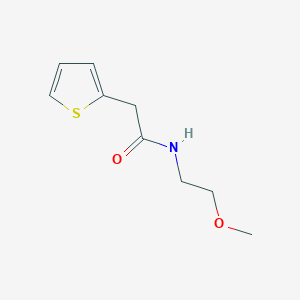

N-(2-methoxyethyl)-2-(2-thienyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves refined methods that enable the incorporation of specific functional groups, enhancing the compound's utility in pharmaceutical and chemical applications. For example, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves the formation of acetamide moieties with linearly extended conformations, a process crucial for imparting anticonvulsant activities (Camerman et al., 2005). Additionally, the development of versatile reagents for N-alkylacetamide production, such as p-methoxybenzyl N-acetylcarbamate potassium salt, highlights the diversity of synthetic approaches (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their chemical behavior and interaction with biological systems. Studies on compounds like N-(2-methoxy-benzyl)-acetamide have detailed analyses through single-crystal X-ray diffraction, revealing intricate details about intermolecular interactions and molecular conformations (Murugan et al., 2022).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, underlining their versatility in synthetic chemistry. The palladium-catalyzed C-H acetoxylation of acetamides, for instance, showcases the compounds' reactivity, leading to the efficient production of α-amino acids (Wang et al., 2011). Such reactions not only demonstrate the chemical properties of acetamide derivatives but also their potential in creating valuable synthetic intermediates.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular arrangement and intermolecular forces. For example, the crystal structure and Hirshfeld surface analysis of compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provide insights into how these forces shape the physical properties of acetamide derivatives (Missioui et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of acetamide derivatives in various fields. The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, for instance, sheds light on the modification of chemical properties through silylation, affecting the compound's reactivity and potential applications (Nikonov et al., 2016).

Applications De Recherche Scientifique

Comparative Metabolism of Herbicides

Compounds like acetochlor, alachlor, and metolachlor, which share functional groups or structural similarities with "N-(2-methoxyethyl)-2-(2-thienyl)acetamide", have been extensively studied for their metabolism and environmental impact. Research has shown that these compounds undergo complex metabolic pathways involving cytochrome P450 enzymes, highlighting the importance of understanding their biotransformation for assessing their environmental and health impacts (Coleman et al., 2000).

Soil Reception and Activity

The interaction of herbicides with soil and their subsequent activity, including adsorption and mobility, is another area of significant research interest. Studies on compounds like acetochlor and metolachlor can provide insights into how similar compounds might behave in an agricultural context, affecting herbicidal efficacy and environmental safety (Banks & Robinson, 1986).

Green Synthesis and Catalytic Hydrogenation

Research into the green synthesis of compounds, including catalytic hydrogenation processes, is highly relevant for the development of environmentally friendly production methods. For instance, the synthesis of N-(3-amino-4-methoxyphenyl)acetamide through hydrogenation demonstrates the potential for efficient and selective production methods that could be applicable to similar compounds (Zhang Qun-feng, 2008).

Nano-Photoinitiators for Hybrid Networks

The development of nano-photoinitiators, such as those based on thioxanthone and polyhedral oligomeric silsesquioxane (POSS), for the creation of polymer hybrid networks, showcases advanced applications in materials science. These research findings could inform the design and synthesis of novel compounds with specific functionalities, including "N-(2-methoxyethyl)-2-(2-thienyl)acetamide", for specialized applications (Batibay et al., 2020).

Propriétés

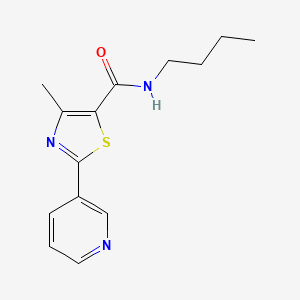

IUPAC Name |

N-(2-methoxyethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-12-5-4-10-9(11)7-8-3-2-6-13-8/h2-3,6H,4-5,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHJUXNNLARVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)

![methyl 4-[(dichloroacetyl)amino]benzoate](/img/structure/B4582362.png)

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)

acetonitrile](/img/structure/B4582397.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)